molecular formula C9H14O2 B12370805 Methyl 2-Octynoate-d5

Methyl 2-Octynoate-d5

Cat. No.: B12370805
M. Wt: 159.24 g/mol
InChI Key: FRLZQXRXIKQFNS-WNWXXORZSA-N
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Description

Significance of Stable Isotope Labeling in Modern Chemical Science

Stable isotope labeling is a fundamental technique that allows scientists to track the fate of molecules in biological and chemical processes. silantes.comwikipedia.org By incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can differentiate labeled compounds from their non-labeled counterparts. symeres.com This enables the detailed study of metabolic pathways, the elucidation of reaction mechanisms, and the quantification of molecules with high precision. silantes.comcreative-proteomics.com Unlike radioactive isotopes, stable isotopes are not radioactive, making them safer for a wide range of applications, including studies in living organisms. diagnosticsworldnews.com The subtle mass difference introduced by the isotope allows for detection by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com

Rationale for Deuteration in Organic Compounds for Analytical and Mechanistic Studies

The substitution of hydrogen with deuterium in organic molecules offers several distinct advantages for both analytical and mechanistic investigations. chem-station.com In analytical chemistry, deuterated compounds are frequently used as internal standards for quantitative analysis by mass spectrometry. acs.org Because their chemical properties are nearly identical to the non-deuterated versions, they co-elute during chromatography but are easily distinguished by their higher mass, leading to more accurate quantification. diagnosticsworldnews.com

From a mechanistic standpoint, deuteration is instrumental in determining reaction pathways through the kinetic isotope effect (KIE). symeres.comchem-station.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. acs.org If the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound. chem-station.comacs.org By measuring this difference in reaction rates, chemists can gain crucial insights into the transition state of a reaction. acs.org

Overview of Methyl 2-Octynoate as a Key Organic Intermediate and its Deuterated Analog

Methyl 2-octynoate is a versatile organic compound characterized by its alkyne functional group. chemimpex.com This triple bond makes it a reactive and valuable intermediate in organic synthesis, utilized in the production of fragrances, pharmaceuticals, and agrochemicals. chemimpex.comgithub.com Its applications extend to the flavor industry, where it contributes a fruity and floral aroma. chemimpex.com

The deuterated analog, Methyl 2-octynoate-d5, is specifically labeled with five deuterium atoms. This labeling makes it a powerful tool for research purposes. The synthesis of such deuterated alkynes can be achieved through various methods, including base-mediated H/D exchange reactions or transition metal-catalyzed processes. nih.govmdpi.comrsc.org

Scope and Objectives of Academic Inquiry for this compound in Contemporary Research

The primary research applications of this compound are centered on its use as an internal standard and for mechanistic studies. In metabolic studies, it can be used to trace the biotransformation of the parent compound. nih.gov In synthetic chemistry, it can help elucidate the mechanisms of reactions involving alkynes, such as hydrogenation or hydration. mdpi.combohrium.com For example, by analyzing the position of the deuterium atoms in the products, researchers can determine the stereochemistry and regiochemistry of a reaction. researchgate.net The increasing demand for detailed understanding of reaction pathways and the need for highly accurate quantitative methods ensure that deuterated compounds like this compound will continue to be of significant interest to the scientific community. bohrium.com

Interactive Data Tables

Table 1: Properties of Methyl 2-Octynoate

PropertyValueReference
Molecular FormulaC₉H₁₄O₂ chemicalbook.com
Molecular Weight154.21 g/mol chemicalbook.com
Boiling Point217-220 °C chemicalbook.com
Density0.92 g/mL at 25 °C chemicalbook.com
Refractive Indexn20/D 1.446 chemicalbook.com
CAS Number111-12-6 chemimpex.com

Table 2: Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉D₅O₂ eptes.com
Molecular Weight159.237 g/mol eptes.com
Deuterium Incorporation95% min eptes.com
Labeled Position-7,7,8,8,8-d5 eptes.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O2

Molecular Weight

159.24 g/mol

IUPAC Name

methyl 7,7,8,8,8-pentadeuteriooct-2-ynoate

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3-6H2,1-2H3/i1D3,3D2

InChI Key

FRLZQXRXIKQFNS-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCC#CC(=O)OC

Canonical SMILES

CCCCCC#CC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Methyl 2 Octynoate D5

General Synthetic Routes to Methyl 2-Octynoate

The most direct and common method for preparing Methyl 2-octynoate is the Fischer esterification of oct-2-ynoic acid with methanol (B129727). scentree.coscentree.co This reaction is a condensation process where water is eliminated. chemistrystudent.com To facilitate the reaction, which is typically slow, a strong acid catalyst is required. scentree.cochemistrystudent.com Concentrated sulfuric acid is a frequently used catalyst for this purpose. scentree.coscentree.co

Table 1: Parameters for Typical Acid-Catalyzed Esterification

ParameterCondition/ReagentPurposeCitation
Reactants Oct-2-ynoic acid, MethanolFormation of the ester. scentree.co, tiiips.com
Catalyst Concentrated Sulfuric Acid (H₂SO₄)To protonate the carbonyl oxygen, increasing electrophilicity. scentree.co, scentree.co
Conditions RefluxTo accelerate the reaction rate without loss of volatile materials. chemistrystudent.com, libretexts.org
Workup Separation and PurificationTypically involves neutralization, extraction, and distillation. tiiips.com, google.com

Alternative strategies involve the functionalization of alkynes. The creation of the carbon-carbon triple bond is fundamental, and various methods exist in organic synthesis to achieve this. organic-chemistry.org For instance, nickel-catalyzed reductive arylation of activated alkynes demonstrates a method for adding groups across the triple bond, although this specific example adds an aryl group rather than forming the ester. nih.gov The versatility of the alkyne group allows for various transformations, including coupling reactions and additions, which can be employed to construct the desired carbon skeleton before the final esterification step. nih.gov

Strategies for Deuterium (B1214612) Labeling, Focusing on Regiospecificity (e.g., -d5)

The introduction of deuterium atoms at specific positions within a molecule requires carefully designed synthetic routes. For Methyl 2-octynoate-d5, where the labeling is specified at the terminal end of the alkyl chain (C7 and C8), the most effective strategy involves the use of deuterated precursors. eptes.commedchemexpress.com

Direct, selective deuteration of the terminal methyl and adjacent methylene (B1212753) groups of a long alkyl chain is challenging due to the inert nature of C-H bonds. While methods exist for deuterating terminal alkynes using D₂O and various catalysts like ruthenium or basic resins, these techniques functionalize the C-H bond adjacent to the alkyne, not the terminal alkyl C-H bonds. rsc.orgrsc.org Similarly, other methods focus on deuterating activated positions, such as those adjacent to carbonyl groups or on aromatic rings. nih.govacs.org

For non-activated positions like C7 and C8 in Methyl 2-octynoate, a precursor-based approach is superior for achieving high regiospecificity and isotopic enrichment.

The most practical and precise method to synthesize this compound (specifically Methyl 2-octynoate-7,7,8,8,8-d5) is to start with a building block that already contains the five deuterium atoms in the correct positions. eptes.com A plausible synthetic route would involve:

Starting Material: A five-carbon deuterated fragment, such as a d5-pentyl halide (e.g., 1-bromo-4,4,5,5,5-d5-pentane). The synthesis of such deuterated fragments can be achieved from commercially available deuterated reagents like methanol-d4 (B120146) or by reduction of a suitable functional group with a deuteride (B1239839) source like lithium aluminum deuteride (LiAlD₄). epj-conferences.orgnih.gov

Chain Elongation: This deuterated alkyl halide can be coupled with a two-carbon acetylenic unit, such as the lithium salt of protected propargyl alcohol, to form the C7 chain.

Functional Group Manipulation: The terminal alcohol of the resulting chain would then be oxidized to a carboxylic acid.

Esterification: The final step would be the esterification of the resulting oct-2-ynoic acid-d5 with methanol under standard acid-catalyzed conditions to yield the target molecule, this compound.

This multi-step approach ensures that the deuterium atoms are located exclusively at the desired C7 and C8 positions. eptes.com The use of deuterated reagents in the construction of heterocyclic systems has been shown to be an effective strategy for site-specific labeling. nih.gov

Table 2: Comparison of Deuteration Strategies

StrategyDescriptionApplicability to this compoundCitation
Direct H/D Exchange Exchanging protons on the final molecule with deuterium from a source like D₂O.Inefficient and non-specific for the terminal alkyl positions (C7, C8). rsc.org rsc.org, nih.gov
Catalytic Deuteration Using metal catalysts (e.g., Ru, Cu, Ag) to facilitate D incorporation.Typically targets activated C-H bonds (e.g., terminal alkyne C-H), not the remote alkyl end. , nih.gov, mdpi.com
Deuterated Precursors Synthesizing the molecule from a starting material that is already deuterated at the desired positions.The most effective and regiospecific method for introducing the -d5 label at C7 and C8. eptes.com, nih.gov, epj-conferences.org

Optimization of Synthetic Yields and Achieved Isotopic Purity

A critical parameter for isotopically labeled compounds is the isotopic purity, which defines the percentage of molecules that contain the desired number of deuterium atoms at the correct positions. For Methyl 2-octynoate-7,7,8,8,8-d5, a commercially available standard reports a minimum assay of 95%. eptes.com This high level of isotopic incorporation confirms the efficacy of using a highly enriched deuterated precursor in the synthesis. Achieving such high purity minimizes the presence of isotopologues (molecules with different numbers of deuterium atoms) and isotopomers (molecules with deuterium in different positions), which is crucial for applications such as internal standards in mass spectrometry. marquette.edu

Challenges and Innovations in Deuterated Compound Synthesis

The synthesis of specifically labeled isotopic standards like this compound is a specialized field within organic chemistry, characterized by a unique set of challenges and driven by continuous innovation. These factors directly impact the cost, availability, and quality of the final product.

Prevailing Challenges:

Cost and Accessibility of Starting Materials: The primary challenge is the high cost of deuterated precursors. Reagents like deuterium gas (D₂), deuterated solvents (e.g., D₂O), and simple deuterated building blocks (e.g., Ethyl-d5 bromide) are significantly more expensive than their protium (B1232500) counterparts. This high initial cost necessitates synthetic routes that are highly efficient and high-yielding to be economically viable.

Isotopic Scrambling: A major technical hurdle is the prevention of unintended H/D exchange, or isotopic scrambling. In the synthesis of this compound, steps involving strong bases (e.g., n-BuLi for deprotonation) or harsh acidic conditions (e.g., Jones oxidation or Fischer esterification) pose a risk. Protons from solvents, reagents, or atmospheric moisture can exchange with the incorporated deuterium atoms, leading to a reduction in isotopic purity and the formation of a distribution of isotopologues (d0 to d4), complicating its use as a single internal standard.

Control of Regioselectivity: Ensuring the deuterium atoms are incorporated only at the desired positions is paramount. In the classical "bottom-up" synthesis described previously, regioselectivity is controlled by the structure of the deuterated building block. Any side reactions or rearrangements during the multi-step sequence could compromise this specificity.

Purification and Analysis: The final product must be purified from non-deuterated or partially deuterated impurities. As these compounds often have nearly identical chromatographic properties, separation can be challenging. It requires sophisticated analytical techniques like high-resolution mass spectrometry and high-field NMR to validate isotopic enrichment and positional integrity.

Recent Innovations:

To address these challenges, significant innovations have emerged in the field of deuteration.

Late-Stage Functionalization (LSF): A paradigm shift in deuterated synthesis is the move towards late-stage functionalization. Instead of building the molecule from a small deuterated block, this approach involves synthesizing the final, non-deuterated molecule (methyl 2-octynoate) first and then selectively replacing specific C-H bonds with C-D bonds in one of the final steps. This is often achieved with transition-metal catalysis. For instance, specialized iridium or ruthenium catalysts operating via C-H activation could potentially be developed to selectively deuterate the terminal methyl and methylene groups of the alkyl chain using a cheap deuterium source like D₂O or D₂ gas. This approach dramatically shortens the synthetic route and reduces the waste of expensive isotopic labels.

Flow Chemistry and Microreactors: The use of continuous flow reactors offers enhanced control over reaction parameters such as temperature, pressure, and reaction time. For deuteration reactions, this can be highly advantageous. It allows for the safe handling of hazardous reagents like D₂ gas and can minimize reaction times at elevated temperatures, thereby reducing the window for isotopic scrambling to occur. The improved mixing and heat transfer in microreactors lead to higher yields and purities.

Photoredox and Electrochemical Catalysis: Modern synthetic methods using light (photoredox) or electricity (electrochemistry) to drive reactions provide mild and highly selective conditions. These methods can enable C-H deuteration reactions that are not feasible under traditional thermal conditions, often proceeding with high functional group tolerance and avoiding the harsh basic or acidic reagents that promote scrambling.

A comparison of these approaches is summarized in Table 2.

Table 2: Comparison of Synthetic Approaches for Deuterated Compounds

ApproachKey PrincipleAdvantages for Deuterated SynthesisChallenges & Applicability to this compound
Classical Bottom-Up Synthesis Construction of the molecule from small, pre-labeled building blocks.High control over label position; well-established and reliable chemistry.Long synthetic routes; expensive starting materials; cumulative yield loss; risk of scrambling over multiple steps.
Late-Stage C-H Deuteration Selective replacement of C-H bonds with C-D bonds on a fully formed molecule.Atom-economical; shortens synthesis; uses cheaper deuterium sources (e.g., D₂O).Requires development of highly specific catalysts; achieving perfect regioselectivity on a long alkyl chain can be difficult.
Flow Chemistry Reactions are performed in a continuously flowing stream in a microreactor.Enhanced safety and control; improved yield and purity; reduced risk of scrambling due to short residence times.High initial equipment cost; requires re-optimization of established batch reactions for a flow system.

While classical synthesis remains a workhorse for producing specifically labeled standards like this compound, ongoing innovations in catalytic and continuous-flow methods promise to make these vital analytical tools more accessible, affordable, and of higher quality in the future.

Advanced Spectroscopic Characterization of Methyl 2 Octynoate D5

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For isotopically labeled compounds like Methyl 2-Octynoate-d5, specific NMR techniques can provide a wealth of information regarding the location of isotopic labels, the purity of the sample, and the molecule's behavior in solution.

Deuterium (B1214612) (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects signals from the deuterium isotopes, making it an excellent technique to confirm the success of a deuteration process. wikipedia.orgmagritek.com For this compound, where the deuterium atoms are typically located on the terminal pentyl group, the ²H NMR spectrum would be expected to show a distinct signal or set of signals corresponding to the chemical environment of these deuterons.

The primary application of ²H NMR in this context is to verify the location and assess the isotopic purity of the compound. A strong resonance in the expected region of the spectrum confirms the presence of deuterium at the desired positions. The integration of this signal, relative to a known standard, can be used to quantify the level of deuterium incorporation, thereby determining the isotopic enrichment of the sample.

Table 1: Hypothetical ²H NMR Data for this compound This interactive table displays the expected chemical shift for the deuterium atoms in this compound. The exact position of deuteration influences the precise chemical shift.

Position of Deuterium Expected Chemical Shift (ppm) Multiplicity

While ²H NMR confirms the presence of deuterium, Proton (¹H) NMR is used to verify the rest of the molecule's structure and to detect any residual, non-deuterated sites. iaea.org In the ¹H NMR spectrum of this compound, the signals corresponding to the positions where deuterium atoms have been substituted will be absent or significantly diminished. iaea.org For instance, if the terminal ethyl group is deuterated, the characteristic signals for these protons would disappear.

The remaining peaks in the spectrum confirm the integrity of the rest of the molecular structure. The signals for the methyl ester protons and the methylene (B1212753) groups along the alkyl chain that are not deuterated will remain, providing a complete picture of the molecule's proton environment. Comparing the spectrum of the deuterated compound with that of the non-deuterated Methyl 2-Octynoate allows for a clear confirmation of the deuteration sites. chemicalbook.com

Table 2: Comparison of ¹H NMR Chemical Shifts for Methyl 2-Octynoate and Expected Shifts for this compound This interactive table compares the known proton NMR signals of the standard compound with the expected signals for the deuterated version, highlighting the disappearance of signals at the deuterated positions.

Assignment Methyl 2-Octynoate Chemical Shift (ppm) chemicalbook.com Expected this compound Chemical Shift (ppm)
-OCH₃ 3.76 3.76
-C≡C-CH₂- 2.34 2.34
-CH₂- 1.59 1.59
-CH₂- 1.39 1.39
-CH₂-CH₃ 1.34 Signal absent/reduced

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. openstax.org In this compound, the ¹³C spectrum will be very similar to that of its non-deuterated analog, as the carbon skeleton is unchanged. chemicalbook.com However, the presence of deuterium has subtle but characteristic effects on the spectrum.

The carbon atoms directly bonded to deuterium will exhibit a multiplet splitting pattern due to C-D coupling. Since deuterium has a spin I=1, a CD group will appear as a 1:1:1 triplet, and a CD₂ group as a 1:2:3:2:1 quintet. oregonstate.edu Furthermore, there is often a small upfield isotopic shift (a shift to lower ppm values) for the deuterated carbon and adjacent carbons. These effects provide definitive evidence for the location of the deuterium labels on the carbon skeleton.

Table 3: Comparison of ¹³C NMR Chemical Shifts for Methyl 2-Octynoate and Expected Shifts for this compound This interactive table shows the carbon NMR data for the standard compound and the anticipated changes upon deuteration, including isotopic shifts and coupling patterns.

Carbon Position Methyl 2-Octynoate Chemical Shift (ppm) Expected this compound Chemical Shift (ppm) & Multiplicity
C=O ~154 ~154 (Singlet)
-C≡C- ~91, ~73 ~91, ~73 (Singlets)
-OCH₃ ~52 ~52 (Singlet)
-CH₂- ~31, ~27, ~22 ~31, ~27, ~22 (Singlets)
-CH₂-CH₃ ~22 ~21.8 (Quintet, Isotopic Shift)

Deuterium labeling is a powerful technique for studying the dynamic processes and conformational changes within molecules using NMR. wikipedia.org The unique properties of the deuterium nucleus, specifically its quadrupole moment, make it a sensitive probe for molecular motion on the picosecond to nanosecond timescale. nih.gov

By measuring deuterium spin-lattice (T₁) and spin-spin (T₂) relaxation times, researchers can gain insights into the mobility of different parts of the this compound molecule. For example, such studies could reveal the flexibility of the deuterated alkyl chain compared to the more rigid alkyne and ester functionalities. This information is crucial for understanding how the molecule interacts with its environment, which is particularly relevant in fields like fragrance chemistry and materials science, where molecular shape and dynamics influence properties. chemimpex.comnih.govchemrxiv.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for the characterization of isotopically labeled compounds as it can determine the mass of a molecule with extremely high accuracy (typically to within a few parts per million). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. rsc.org

Table 4: Theoretical Exact Masses for Methyl 2-Octynoate Isotopologues This interactive table presents the calculated high-resolution masses for the non-deuterated compound and its fully deuterated d5 variant, illustrating the mass shift that is readily detected by HRMS.

Compound Molecular Formula Theoretical Exact Mass (Da)
Methyl 2-Octynoate C₉H₁₄O₂ 154.0994

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Deuterium Retention

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, MS/MS analysis is crucial for confirming the location of the deuterium labels and assessing their stability, or retention, during the fragmentation process.

The fragmentation of esters in mass spectrometry typically follows predictable pathways, including alpha-cleavage adjacent to the carbonyl group and cleavage of the ester bond. libretexts.orgyoutube.com For Methyl 2-Octynoate, the molecular ion would undergo fragmentation to produce characteristic ions. When the pentyl group is labeled with five deuterium atoms (as in this compound), the masses of fragments containing this group will be shifted by 5 Daltons, confirming the location of the isotopic label.

Key fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH3) and cleavage at various points along the alkyl chain. The retention of deuterium on the resulting fragment ions is a key indicator of the label's stability. In some cases, hydrogen-deuterium scrambling can occur, where deuterium atoms migrate within the ion before fragmentation, but this is generally less common for labels on a stable alkyl chain. sigmaaldrich.com Analysis of the resulting mass spectrum allows for a detailed mapping of the molecule's structure and confirms the integrity of the isotopic label. scispace.com

Table 1: Predicted MS/MS Fragmentation Data for Methyl 2-Octynoate and this compound
Proposed Fragment StructurePredicted m/z (Methyl 2-Octynoate)Predicted m/z (this compound)Description of Fragmentation
[M]+•154159Molecular Ion
[M - OCH3]+123128Loss of methoxy radical
[M - C5H11]+8383Cleavage of the pentyl group (non-deuterated fragment)
[C5H11]+ / [C5H6D5]+7176Pentyl cation fragment

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Measurement

Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly sensitive technique designed for the precise measurement of isotopic abundances. While standard mass spectrometry can identify deuterated compounds, IRMS provides exceptionally high precision in quantifying the ratio of heavy to light isotopes (e.g., D/H). This is essential for determining the exact isotopic enrichment of a this compound sample.

The methodology involves converting the sample into a simple gas (such as H2) through combustion or high-temperature conversion, followed by introduction into the mass spectrometer. The instrument then measures the ratios of the isotopic masses with very high accuracy. For a deuterated standard like this compound, IRMS can verify the degree of deuterium incorporation and detect any presence of unlabeled (d0) or lesser-labeled (d1-d4) species. This level of precision is critical for applications such as isotope dilution mass spectrometry, where the accuracy of quantitative results depends directly on the precisely known isotopic purity of the internal standard. nih.gov

Table 2: Hypothetical IRMS Data for a this compound Sample
IsotopologueMeasured Isotopic Abundance (%)Significance
d599.5Indicates high isotopic enrichment of the desired compound.
d40.4Minor component resulting from incomplete deuteration.
d0<0.1Negligible presence of the unlabeled compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure and the isotopic composition of a compound. For this compound, these techniques offer a non-destructive means of structural confirmation and provide detailed insights into the effects of deuteration.

Analysis of Vibrational Band Shifts Due to Deuteration for Structural Insights

The substitution of hydrogen with deuterium, a heavier isotope, leads to predictable shifts in the vibrational frequencies of the corresponding chemical bonds. According to the principles of vibrational spectroscopy, the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, C-D bonds vibrate at a lower frequency than C-H bonds. This isotopic shift is a powerful tool for confirming the success and location of deuteration. nih.govacs.org

Table 3: Comparison of Key Vibrational Frequencies for Methyl 2-Octynoate and this compound
Vibrational ModeTypical Frequency (Methyl 2-Octynoate, cm⁻¹)Predicted Frequency (this compound, cm⁻¹)Effect of Deuteration
C-H Stretch (Alkyl)2850 - 2960Largely absent/replacedReplaced by C-D stretch
C-D Stretch (Alkyl)N/A~2100 - 2200Appearance of new, strong bands
C≡C Stretch (Alkyne)~2230 - 2250~2225 - 2245Minor shift due to altered molecular environment
C=O Stretch (Ester)~1715 - 1735~1710 - 1730Minor shift due to altered vibrational coupling

Structural Fingerprinting and Conformational Studies

Every molecule possesses a unique vibrational spectrum, often referred to as its "molecular fingerprint." This is particularly true for the region below 1500 cm⁻¹, which contains a complex pattern of peaks corresponding to various bending, stretching, and torsional vibrations. The IR and Raman spectra of this compound serve as a definitive fingerprint for its identification.

This fingerprint is distinct from that of its non-deuterated counterpart and other related compounds, allowing for unambiguous confirmation of its identity. nih.gov Any impurities or structural isomers would present additional, unaccounted-for peaks in the spectrum.

Furthermore, vibrational spectroscopy can be employed for conformational studies. Different spatial arrangements (conformers) of a molecule can give rise to subtle but measurable differences in the vibrational spectrum. While complex, analysis of these spectral variations under different conditions (e.g., temperature, solvent) could potentially provide information about the preferred conformations of the flexible alkyl chain in this compound. The distinct vibrational signature makes it a valuable tool for quality control and detailed structural analysis.

Analytical Methodologies Utilizing Methyl 2 Octynoate D5 As an Internal Standard

Role of Deuterated Internal Standards in Quantitative Chemical Analysis

Deuterated internal standards are indispensable tools in modern quantitative chemical analysis, particularly in techniques involving mass spectrometry. clearsynth.com These standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). clearsynth.com This isotopic labeling provides a mass shift that allows the standard to be distinguished from the native analyte while maintaining nearly identical chemical and physical properties. wuxiapptec.com

Compensation for Matrix Effects in Complex Samples

One of the most significant challenges in quantitative analysis is the "matrix effect," where components of a complex sample other than the analyte of interest can interfere with the analytical signal, either suppressing or enhancing it. scioninstruments.com This is a particularly prevalent issue in liquid chromatography-mass spectrometry (LC-MS). myadlm.org Deuterated internal standards are considered ideal for mitigating these effects because they co-elute with the unlabeled analyte and experience similar ionization suppression or enhancement. wuxiapptec.comwaters.com By adding a known concentration of the deuterated standard to the sample, the ratio of the analyte signal to the internal standard signal can be used to accurately quantify the analyte, as both are affected proportionally by the matrix. scioninstruments.com However, it is important to note that in some cases, slight differences in retention times between the analyte and its deuterated counterpart, known as the "deuterium isotope effect," can lead to differential matrix effects, although this is not always the case. myadlm.orgwaters.com

Enhancement of Analytical Accuracy and Precision

The use of deuterated internal standards significantly enhances the accuracy and precision of quantitative analyses. clearsynth.comwisdomlib.org By compensating for variations in sample preparation, such as extraction efficiency and derivatization, as well as instrumental fluctuations like injection volume and detector response, these standards ensure more reliable and reproducible results. texilajournal.comscispace.comchromatographyonline.com The internal standard acts as a stable reference point, correcting for potential errors that can occur throughout the analytical process. scioninstruments.com This leads to improved intra- and inter-assay precision and accuracy that often exceed clinical and research requirements. texilajournal.com For instance, the use of deuterated standards in the analysis of pesticides in complex cannabis matrices has been shown to keep accuracy percentages within 25% and RSD values under 20%, a significant improvement over methods without them. lcms.cz

Applications in Method Validation and Quality Control

Deuterated internal standards are crucial for the validation of analytical methods, ensuring they are robust, reliable, and fit for purpose. clearsynth.com During method validation, these standards are used to assess key parameters such as linearity, limits of detection (LOD) and quantitation (LOQ), recovery, and matrix effects. nih.govnih.gov They are also integral to ongoing quality control, where they are included in every sample run to monitor the performance of the analytical system and ensure the consistency of results over time. mdpi.com The ability of deuterated standards to mimic the behavior of the analyte makes them invaluable for identifying and troubleshooting issues that may arise during routine analysis. scispace.com

Chromatographic Techniques Coupled with Mass Spectrometry

Chromatography coupled with mass spectrometry is a powerful analytical approach for separating, identifying, and quantifying compounds in complex mixtures. rroij.com Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely used technique for the quantitative analysis of a broad range of volatile compounds in various matrices, including food and beverages, environmental samples, and biological fluids. nih.govasme.orgnih.gov The use of an internal standard, especially a deuterated one, is common in GC-MS to achieve accurate quantification. scioninstruments.com Methyl 2-octynoate has been identified as a fragrance allergen and is analyzed in cosmetic products using GC-MS. tandfonline.comchromatographyonline.comnih.gov

A study on the quantification of volatile fermentation products in wine utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. The accuracy of this method relied on the use of polydeuterated internal standards to account for matrix effects from the complex wine matrix. nih.govresearchgate.net

Table 1: Analytical Parameters for Volatile Metabolites using GC-MS This table is interactive. Users can sort and filter the data.

Metabolite Limit of Detection (LOD) Limit of Quantitation (LOQ) Linearity (R²)
Ethanol - - >0.99
Acetic Acid - - >0.99
Isoamyl alcohol - - >0.99
Ethyl-L-lactate - - >0.99
Acetoin - - >0.99

Source: Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. nih.gov

Headspace-Programmed Temperature Vaporization-Fast GC-Quadrupole MS (HS-PTV-fast GC-qMS) for Trace Analysis

For the analysis of trace-level volatile compounds, techniques that enhance sensitivity are required. Headspace-Programmed Temperature Vaporization-Fast Gas Chromatography-Quadrupole Mass Spectrometry (HS-PTV-fast GC-qMS) is an advanced method that offers high sensitivity and rapid analysis times. nih.gov This technique involves introducing a large volume of the headspace of a sample into a PTV injector. The PTV is initially kept at a low temperature to trap the analytes, while the solvent or other matrix components are vented. The PTV is then rapidly heated to transfer the analytes to the fast GC column for separation and subsequent detection by the mass spectrometer. nih.gov

This method has been successfully applied to the determination of 24 volatile compounds, including methyl 2-octynoate, listed as suspected allergens in cosmetics. researchgate.netscience.govscience.gov The use of a packed liner in the PTV, such as one with Tenax-TA, helps in retaining the compounds of interest during the venting process. nih.gov The study demonstrated good linearity (R ≥ 0.996) and precision (RSD ≤ 10%), with detection limits far below the established restrictions for labeling in the European Cosmetics Regulation. researchgate.net

Table 2: Performance of HS-PTV-fast GC-qMS for Allergen Analysis This table is interactive. Users can sort and filter the data.

Parameter Value
Linearity (R) ≥ 0.996
Precision (RSD) ≤ 10%
Detection Limits (S/N=3) 0.000001 to 0.0002% (w/w)

Source: Determination of suspected allergens in cosmetic products by headspace-programmed temperature vaporization-fast gas chromatography-quadrupole mass spectrometry. researchgate.net

Solid-Phase Microextraction (SPME) with In-Fiber Internal Standardization

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. Volatile and semi-volatile analytes adsorb onto the fiber and are then thermally desorbed into the injector of a gas chromatograph (GC).

In-fiber internal standardization is an advanced SPME technique where the internal standard is loaded onto the fiber after the extraction of the target analytes from the sample. nih.gov This approach is particularly useful for analyzing volatile compounds. A study on the quantification of volatile organoselenium compounds demonstrated a method where analytes were first extracted onto the SPME fiber, followed by the extraction of a deuterated internal standard onto the same fiber before GC-MS analysis. nih.gov This two-step process allows for the correction of variability in the injection step.

While direct research on Methyl 2-octynoate-d5 in this specific application is limited in the provided results, the principles of in-fiber standardization with deuterated compounds are directly applicable. For the analysis of methyl 2-octynoate in complex matrices like food or environmental samples, using this compound as an in-fiber internal standard would compensate for variations in fiber performance and injection efficiency, leading to more accurate quantification. The use of multiple internal standards, including deuterated ones, can further improve the accuracy of HS-SPME-GC-MS quantitation, especially in complex matrices like olive oil. researchgate.net

Quantitative Analysis by Analyte-to-Internal Standard Signal Ratios

The core principle of using an internal standard is the calculation of the analyte-to-internal standard signal ratio. wikipedia.org After adding a known concentration of this compound to a sample containing an unknown concentration of methyl 2-octynoate, the sample is analyzed, typically by GC-MS. The instrument measures the signal intensity (e.g., peak area) for both the analyte and the internal standard.

The ratio of the analyte's signal to the internal standard's signal is then used for quantification. wikipedia.org This ratio is proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. By plotting the signal ratio against the analyte concentration, a linear relationship is typically established. The concentration of the analyte in an unknown sample can then be determined by measuring its signal ratio and interpolating from the calibration curve. wikipedia.org This method effectively corrects for losses during sample preparation and fluctuations in instrument response. clearsynth.com

Table 1: Illustrative Data for Calibration Curve using an Internal Standard

Analyte Concentration (ng/mL) Analyte Signal (Peak Area) Internal Standard Signal (Peak Area) Signal Ratio (Analyte/IS)
1 10,500 100,000 0.105
5 52,000 102,000 0.510
10 103,000 99,000 1.040
20 205,000 101,000 2.030

This table presents hypothetical data to illustrate the principle of using analyte-to-internal standard signal ratios for quantitative analysis. The internal standard signal remains relatively constant, while the analyte signal and the resulting ratio increase with concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz The use of deuterated internal standards, such as this compound, is crucial for achieving accurate and reliable quantification in LC-MS, especially in complex matrices like biological fluids or environmental samples. scispace.comlcms.cz

Deuterated standards co-elute with the non-labeled analyte, meaning they have nearly identical retention times in the liquid chromatography column. chromatographyonline.com However, they are easily distinguished by the mass spectrometer due to their mass difference. scioninstruments.com This co-elution ensures that both the analyte and the internal standard experience the same matrix effects (suppression or enhancement of ionization) in the mass spectrometer's ion source, a common issue in LC-MS analysis. scioninstruments.com By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects can be effectively compensated for, leading to more accurate results. clearsynth.com

Numerous studies have demonstrated the successful development and validation of LC-MS/MS methods using deuterated internal standards for the quantification of various compounds, including pharmaceuticals and pesticides. lcms.cznih.govrjptonline.org These methods consistently show high accuracy, precision, and robustness. nih.gov

Development of Robust and Reliable Analytical Protocols for Deuterated Standards

The development of robust and reliable analytical protocols using deuterated standards like this compound involves several critical steps. The goal is to create a method that is accurate, precise, and reproducible over time and across different laboratories.

Key considerations in method development include:

Purity of the Deuterated Standard: The isotopic purity of the deuterated standard is important. industry.gov.au While 100% purity is often not achievable, the amount of non-deuterated analyte present as an impurity in the internal standard solution should be minimal to not affect the results at the lower limit of quantification. chromatographyonline.com

Selection of Internal Standard Concentration: The concentration of the internal standard should be chosen to provide a stable and reproducible signal without saturating the detector.

Chromatographic Conditions: The liquid or gas chromatography method must be optimized to ensure good separation of the analyte from other matrix components, although the analyte and its deuterated internal standard will ideally co-elute. chromatographyonline.com

Mass Spectrometric Parameters: The mass spectrometer settings, including ionization mode and transitions for multiple reaction monitoring (MRM), must be optimized for both the analyte and the internal standard to achieve the desired sensitivity and selectivity. rjptonline.org

Method Validation: A comprehensive validation of the analytical method is essential. clearsynth.com This includes assessing linearity, accuracy, precision, limit of quantification (LOQ), matrix effects, and stability of the analyte and internal standard in the sample matrix. nih.gov

Following established guidelines from regulatory bodies can ensure the development of a high-quality analytical method. rjptonline.org

Calibration and Reference Material Standards

For an analytical measurement to be meaningful, it must be accurate and traceable to a recognized standard. This compound, when used as a calibration or reference material, plays a vital role in establishing this traceability.

Traceability of this compound Reference Materials to Primary Standards (e.g., NIST, NMIJ)

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. nih.gov For chemical measurements, this often means traceability to primary standards maintained by National Metrology Institutes (NMIs), such as the National Institute of Standards and Technology (NIST) in the United States or the National Metrology Institute of Japan (NMIJ). nih.govsigmaaldrich.com

Reference materials of this compound are produced by commercial suppliers with a well-defined traceability to NIST or other NMIs. nist.gov This traceability is established through rigorous protocols and criteria defined by the NMI. nist.gov The certified concentration values of these reference materials are based on gravimetric preparation and analytical results from techniques like gas chromatography. lgcstandards.com A NIST certified value, for instance, represents the highest confidence in its accuracy, with all known sources of bias investigated. lgcstandards.com The certificate of analysis for such a reference material will typically state its metrological traceability to the SI unit for mass fraction (e.g., milligrams per kilogram). lgcstandards.com

Certification and Quality Assurance in the Production of Deuterated Reference Materials

The production of certified reference materials (CRMs) for deuterated compounds like this compound is a meticulous process governed by strict quality assurance protocols. nih.gov Manufacturers of high-quality reference materials often operate under quality systems based on international standards such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). nih.govlgcstandards.com

The certification process involves:

Synthesis and Purification: The deuterated compound is synthesized and purified to achieve a high level of chemical and isotopic purity. lgcstandards.com

Identity Confirmation: A range of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are used to confirm the identity of the compound. industry.gov.au

Purity Assessment: The chemical purity is determined using a mass balance approach, which combines results from various analytical techniques like chromatography (GC-FID), Karl Fischer titration for water content, and analysis of non-volatile residues. industry.gov.aulgcstandards.com

Homogeneity and Stability Testing: The material is tested to ensure it is homogeneous both within a single unit and between different units. industry.gov.aunih.gov Stability studies are also conducted to determine the shelf-life of the reference material under specified storage conditions. industry.gov.aulgcstandards.com

Uncertainty Calculation: The uncertainty of the certified value is calculated according to guidelines such as the ISO Guide 35, taking into account all potential sources of error. lgcstandards.com

The certificate of analysis accompanying a CRM provides comprehensive information about the material's properties, intended use, and the characterization process, ensuring its suitability for its intended purpose. lgcstandards.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Methyl 2-octynoate
Deuterium
Dimethylselenium
Dimethyldiselenium
Deuterated dimethyl sulfide
Benzene
Carbon-13
Nitrogen-15 (B135050)
Oxygen-18
5-hydroxyindole acetic acid
5-hydroxyindole-acetic-2,2-d2 acid
5-hydroxyindole-4,6,7-d3-3-acetic-2,2-d2 acid
Testosterone
D2 testosterone
D5 testosterone
C13 internal standard
Phenytoin
Phenytoin D10
N-butyryl-L-homoserine lactone
Deuterated anthracene
Carbamazepine
Oxcarbazepine
Lamotrigine
Levetiracetam
Topiramate
Primidone
Zonisamide
Gabapentin
Lacosamide
Perampanel
Pregabalin
Rufinamide
Vigabatrin
Potassium Hydrogen Phthalate
Potassium Dihydrogen Phosphate
Disodium Hydrogen Phosphate
Sodium Bicarbonate
Endosulfan sulfate
Triacetylnormorphine
Levoglucosan
Polycyclic aromatic hydrocarbons (PAHs)
Polychlorinated biphenyls (PCBs)
Dichlorodiphenyltrichloroethane (DDT)
Atrazine
Vinylcyclohexene
Dipentene
Polybutadiene
Polyisoprene
Acetophenone-2',3',4',5',6'-d5
Octanal
2-nonanone
2-Octanol
E-2-hexenal
S-adenosylmethionine
Erucamide
6-bromodopamine
6-cyanodopamine
Chloridazon

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms Using Methyl 2-Octynoate-d5 as a Deuterated Tracer

Deuterium-labeled compounds like this compound are instrumental in tracing the pathways of atoms and functional groups during a reaction. By analyzing the position of the deuterium (B1214612) atoms in the products and intermediates, researchers can deduce the sequence of events at a molecular level.

Nickel-catalyzed carbocyclization reactions are fundamental for the construction of complex cyclic molecules from simpler acyclic precursors. rsc.orgrsc.org Understanding the mechanism of these reactions is crucial for controlling their selectivity and efficiency. The use of deuterated substrates is a key strategy in these investigations. For instance, in nickel-catalyzed three-component cycloadditions of enoates, alkynes, and aldehydes, deuterium labeling studies have been employed to distinguish between different plausible mechanistic pathways. acs.orgnih.govsci-hub.se

While specific studies employing this compound are not prominently documented, its application can be inferred from analogous systems. For example, in a nickel-catalyzed reductive [2+2] cycloaddition of alkynes, labeling studies using deuterated methanol (B129727) (CD3OD and CH3OD) were crucial in elucidating the mechanism. acs.org These experiments showed high levels of deuterium incorporation (90-92%) in a regio- and stereoselective manner, providing evidence for the protonation step involving the methanol-triethylborane adduct and helping to map the catalytic cycle. acs.org Similarly, this compound could be used to probe the fate of the terminal alkyl chain in nickel-catalyzed reactions, such as [3+2] cycloadditions, to determine if it remains intact or participates in unforeseen rearrangements or side reactions. nih.gov

Table 1: Representative Nickel-Catalyzed Carbocyclization Reactions Investigated with Deuterium Labeling

Reaction Type Labeled Substrate/Reagent Mechanistic Insight Gained Reference
Reductive [2+2] Cycloaddition of Alkynes CD3OD Confirmed protonation by methanol adduct; elucidated regio- and stereoselectivity. acs.org

Radical reactions offer unique pathways for chemical synthesis. Tracing these mechanisms can be complex due to the high reactivity and short lifetimes of radical intermediates. Deuterated compounds are invaluable for these studies. For example, the reaction of ethynyl (B1212043) radicals with deuterated 1,3-butadiene (B125203) has been studied to understand the formation of aromatic molecules in cold molecular clouds. acs.org The analysis of the product, benzene-d1, confirmed a mechanism involving the addition of the ethynyl radical, cyclization, and a subsequent hydrogen/deuterium shift. acs.org

In the context of radical additions to alkynes, this compound could serve as a probe. Studies on the radical-mediated vicinal addition of sulfonyl and trifluoromethyl groups to aryl alkyl alkynes have utilized computational methods to map the transition states and intermediates. nih.govrsc.org Experimental validation using a deuterated substrate like this compound would allow for the tracking of the alkyl fragment and confirm whether it remains a spectator or is involved in hydrogen atom transfer (HAT) processes, which are common in radical chemistry. acs.org The presence or absence of deuterium scrambling in the products would provide definitive evidence for or against certain radical pathways.

Transfer hydrogenation provides a safer and often more selective alternative to using high-pressure hydrogen gas for reduction reactions. wikipedia.org Mechanistic studies often rely on deuterium labeling to understand the source and pathway of the hydrogen atoms. A copper-catalyzed transfer deuteration of aryl alkynes using deuterated alcohols and silanes has been developed, demonstrating high levels of deuterium incorporation to form deuterated alkanes. marquette.edubohrium.comacs.orgresearchgate.net

In a similar vein, this compound could be used as a substrate in transfer hydrogenation reactions to verify the integrity of the alkyl chain during the reduction of the alkyne moiety. More significantly, if a deuterated hydrogen donor (e.g., isopropanol-d8) were used to reduce non-deuterated Methyl 2-octynoate, the location and stereochemistry of the added deuterium atoms in the resulting alkene or alkane would illuminate the mechanism of hydrogen transfer. Studies on Pd(NHC)-catalyzed transfer hydrogenation of alkynes used deuterium-labeled formic acid (DCOOD and HCOOD) to demonstrate that proton and hydride transfers are separate, rate-determining steps. nih.gov

Kinetic Isotope Effects (KIE) Studies with Deuterated Substrates

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. princeton.edu Measuring the KIE by comparing the reaction rate of a substrate with its deuterated analogue (like this compound, although labeling would typically be at the reacting C-H bond) is a powerful tool for understanding reaction mechanisms.

The magnitude of the KIE can indicate whether a C-H bond is broken in the rate-determining step (RDS) of a reaction. wikipedia.orgrsc.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken or formed in the RDS. princeton.edu

In the context of alkyne reactions, KIE studies have been crucial. For example, in the hydrogenation of acetylene (B1199291) over a Ni@Y catalyst, a KIE value of 3.74 was measured, confirming that the dissociation of H2 is involved in the rate-determining step. chinesechemsoc.org In an electrocatalytic alkyne semihydrogenation catalyzed by a nickel complex, a KIE of 6.3 ± 0.6 was found when using a deuterated acid source, indicating that the protonation of a nickel intermediate after alkyne binding is rate-determining. acs.org While these examples involve deuteration at the site of reaction or of the hydrogen source, using this compound could probe for unexpected C-H activation at the terminal methyl group if a significant KIE were observed.

Table 2: Kinetic Isotope Effects in Alkyne Hydrogenation Reactions

Catalytic System Reaction kH/kD Value Implication for Rate-Determining Step Reference
Ni@Y Zeolite Acetylene Hydrogenation 3.74 H2 dissociation is involved in the RDS. chinesechemsoc.org
Nickel–Bipyridine Complex Electrocatalytic Alkyne Semihydrogenation 6.3 ± 0.6 Protonation of a Ni-intermediate is rate-determining. acs.org
Pd(NHC) Complex Alkyne Transfer Hydrogenation (using DCOOD) >1 (Primary KIE) Proton and hydride transfers are separate rate-determining steps. nih.gov

Beyond identifying the RDS, KIEs provide detailed information about the geometry of the transition state (TS). princeton.edu The magnitude of the primary KIE is maximal for a symmetric transition state where the hydrogen is halfway between the donor and acceptor. Secondary KIEs (where the isotopic substitution is not at the bond being broken) can give information about changes in hybridization at the reaction center. For instance, a change from sp to sp² hybridization during a reaction typically results in a small inverse KIE (kH/kD < 1).

In the context of alkyne reactions, probing the KIE at the alkyne carbons (via ¹³C labeling) or adjacent atoms can reveal the structure of the transition state during, for example, a migratory insertion or addition step. princeton.edu In a study on nitrosoarene-alkyne cycloadditions, KIEs were used to probe hybridization changes at the alkyne carbons (sp → sp²) in the transition state. nih.gov While the d5-labeling in Methyl 2-octynoate is remote from the alkyne, its use in KIE studies could reveal subtle long-range effects or unforeseen mechanistic pathways involving the alkyl chain, contributing to a more complete picture of the reaction dynamics.

Stereochemical Investigations Utilizing Deuterium Labeling

The strategic placement of five deuterium atoms on the terminal propyl group of methyl 2-octynoate (to form this compound) provides a powerful method for tracking the fate of this specific molecular fragment during a chemical reaction. This isotopic labeling is particularly instrumental in stereochemical investigations, where the precise three-dimensional arrangement of atoms is critical.

In studies of addition reactions to the alkyne functionality, for instance, the presence of the d5-label allows for the unambiguous determination of the stereochemical course of the reaction. By analyzing the stereochemistry of the product relative to the starting material using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, chemists can discern whether the addition occurs in a syn or anti fashion. The distinct mass of deuterium also facilitates the tracking of bond formations and breakages, providing insights into whether the terminal propyl group remains intact or undergoes rearrangement.

Consider a hypothetical reduction of the triple bond in this compound. The resulting stereoisomers of the deuterated alkene or alkane can be analyzed to reveal the mechanism of the hydrogenation catalyst used. This level of detail is often unattainable with the non-deuterated analog.

Computational Chemistry Approaches for Mechanistic Modeling

Computational chemistry offers a complementary approach to experimental studies, providing a theoretical framework to understand and predict the behavior of molecules like this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Reaction Pathway Simulations

Density Functional Theory (DFT) has emerged as a robust computational method for simulating reaction pathways. For a molecule such as this compound, DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. unical.itresearchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

For example, DFT could be used to model the reaction of this compound with a nucleophile. nih.gov The calculations would reveal the preferred site of attack and the stereochemical outcome, which can then be compared with experimental findings. The theoretical vibrational frequencies calculated by DFT can also be compared with experimental infrared (IR) and Raman spectra to confirm the structure of proposed intermediates.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction of this compound
SpeciesRelative Energy (kcal/mol)Key Bond Distances (Å)Imaginary Frequency (cm⁻¹)
Reactants0.0C≡C: 1.21-
Transition State+15.2Nu---C: 2.15, C≡C: 1.25-350i
Intermediate-5.8Nu-C: 1.54, C=C: 1.34-
Product-20.1Nu-C: 1.54, C-C: 1.53-

Molecular Dynamics Simulations for Dynamic Mechanistic Insights

MD simulations are particularly useful for understanding how the flexibility of the octynoate chain and the interactions with solvent molecules influence the reaction's outcome. For instance, a simulation could reveal how the deuterated tail of the molecule folds and interacts with a catalyst's surface or how it is solvated in different media. This dynamic information is crucial for a comprehensive understanding of the reaction mechanism, complementing the energetic data obtained from DFT calculations. rsc.org

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound in a Solvent Box
Simulation Time (ps)End-to-End Distance of Octynoate Chain (Å)Number of Solvent Molecules within 3 Å of AlkyneTorsional Angle of C4-C5 Bond (degrees)
08.55178
507.28-65
1008.16175
1506.99-72

Advanced Research Applications of Methyl 2 Octynoate D5

Role in Synthetic Organic Chemistry

The unique structure of Methyl 2-Octynoate-d5 makes it a valuable component in the field of synthetic organic chemistry, where chemists construct complex molecules from simpler ones. The presence of deuterium (B1214612) atoms is particularly useful for mechanistic studies, allowing researchers to follow the fate of the molecule through multi-step reaction sequences.

Methyl 2-Octynoate serves as a versatile intermediate in the synthesis of more complex molecules, including those with applications in the pharmaceutical and agrochemical industries. chemimpex.com The deuterated analogue, this compound, is employed in this context primarily for research and development purposes. When synthesizing a potential new drug or pesticide, chemists can use the labeled compound as a starting material or intermediate.

The deuterium-labeled pentyl group allows for precise tracking of this fragment through various chemical transformations. By using analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can confirm the incorporation of the d5-pentyl moiety into the final product, verify reaction pathways, and identify potential byproducts. This is crucial for understanding and optimizing synthetic routes to ensure the efficient and accurate production of the target molecule.

Application AreaRole of this compoundAnalytical Advantage
Pharmaceuticals Labeled intermediate for synthesizing active pharmaceutical ingredients (APIs).Allows for tracking the molecular backbone during synthesis and metabolism studies.
Agrochemicals Building block for creating isotopically labeled pesticides or herbicides.Facilitates environmental fate and degradation studies by distinguishing the compound from natural background substances.

The reactivity of the alkyne functional group in this compound makes it an excellent building block for creating novel chemical structures and advanced materials. chemimpex.com Alkynes are known to participate in a wide range of chemical reactions, such as cycloadditions, polymerization, and coupling reactions.

In materials science, researchers can incorporate this compound into polymer chains. The deuterium label serves as a spectroscopic probe to investigate the structure and dynamics of the resulting polymer. For example, deuterium NMR spectroscopy can provide detailed information about chain mobility and the local environment within the material, insights that are difficult to obtain with non-labeled analogues. This aids in the rational design of new materials with specific, enhanced properties. chemimpex.com

Biochemical and Biological System Studies

In biological research, the ability to trace molecules is paramount. This compound provides a non-radioactive, stable isotopic tracer to investigate complex biochemical processes at the molecular level.

The alkyne group is not common in biological systems, making it a unique chemical handle for probing biological processes. chemimpex.com When this compound is introduced into a biological system, such as a cell culture, the alkyne can interact with various biomolecules. The d5 label allows researchers to use mass spectrometry to precisely identify the molecules that have reacted with the compound. This approach can be used to discover new protein targets of small molecules or to understand how exogenous compounds are processed by cellular machinery.

A hapten is a small molecule that can trigger an immune response when bound to a protein. Methyl 2-Octynoate is recognized as a skin sensitizer (B1316253) and an established human contact allergen, making it a relevant hapten for dermatological and immunological research. nih.govindustrialchemicals.gov.au Understanding how such haptens bind to proteins is the first step in the molecular chain of events leading to sensitization. nih.gov

Using this compound in these studies offers a significant advantage. Researchers can expose model proteins or complex protein mixtures to the deuterated hapten. After the binding reaction occurs, the proteins are broken down into smaller pieces (peptides). Using high-resolution mass spectrometry, scientists can easily identify the specific peptides that carry the d5 label. This pinpoints the exact location on the protein where the hapten has attached, providing crucial insights into the mechanism of sensitization. This dual-labeling approach provides a powerful method for comparing the protein binding behavior of different sensitizers. nih.gov

Stable isotope tracers are indispensable tools for mapping metabolic networks and quantifying the flow of metabolites through different pathways (flux analysis). mssm.edunih.govspringernature.com When this compound is administered to a biological system, it enters metabolic pathways where it can be modified by enzymes.

The deuterium atoms act as a flag, allowing scientists to follow the fate of the carbon skeleton of the molecule. As the compound is metabolized, the d5 label will be incorporated into various downstream products. By extracting metabolites at different time points and analyzing them with mass spectrometry, researchers can identify these labeled products and reconstruct the metabolic pathway. frontiersin.org This technique provides a dynamic view of how the compound is processed, which is fundamental for toxicology studies and for understanding the metabolism of lipid-like molecules. frontiersin.orgnih.gov

Research AreaApplication of this compoundInformation Gained
Metabolic Mapping Tracing the biotransformation of the molecule in cells or organisms.Identification of metabolic breakdown products and detoxification pathways.
Flux Analysis Quantifying the rate of conversion of the molecule through specific reactions.Understanding the impact of the compound on cellular metabolic activity.
Hapten Research Identifying the specific binding sites of the molecule on proteins.Elucidation of the molecular initiating event in contact sensitization.

Environmental Chemistry Research

The study of emerging environmental contaminants, such as fragrance ingredients, requires highly sensitive and accurate analytical methods. This compound, as a deuterated analog of the fragrance compound methyl 2-octynoate, serves as a critical tool in environmental chemistry research, enabling precise quantification and a deeper understanding of the environmental behavior of this class of compounds.

Trace Analysis and Quantitation of Methyl 2-Octynoate in Environmental Matrices Using Deuterated Internal Standards

The accurate measurement of trace levels of contaminants like methyl 2-octynoate in complex environmental samples such as water, soil, and air is a significant analytical challenge. nih.govresearchgate.net Matrix effects, where other components in the sample interfere with the analysis, can cause signal suppression or enhancement, leading to inaccurate results. The use of stable isotopically labeled internal standards, such as this compound, is the gold standard for overcoming these challenges. researchgate.netscispace.com

This technique, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process. Because this compound is chemically and physically almost identical to the non-deuterated (native) analyte, it behaves similarly during sample extraction, cleanup, and chromatographic separation. researchgate.net However, it is easily distinguished by its higher mass in a mass spectrometer. By measuring the ratio of the native analyte to the deuterated standard, analysts can accurately calculate the concentration of the native compound, as any sample loss or matrix effects will affect both the analyte and the standard equally, leaving the ratio unchanged. clearsynth.com This ensures a high degree of precision and accuracy in quantitative analysis. clearsynth.com

Table 1: Advantages of Using this compound as an Internal Standard

AdvantageDescriptionImpact on Analysis
Correction for Matrix EffectsThe standard co-elutes with the analyte and experiences the same signal suppression or enhancement in the mass spectrometer's ion source.Improves accuracy of quantification in complex matrices like wastewater or soil extracts.
Compensation for Sample LossAny loss of analyte during sample preparation (e.g., extraction, concentration, transfer) is mirrored by a proportional loss of the deuterated standard.Ensures results are accurate even if recovery is less than 100%.
Improved PrecisionReduces variability from instrument performance and injection volume inconsistencies.Leads to highly reproducible results and lower relative standard deviations.
High SpecificityThe unique mass-to-charge ratio of the deuterated standard provides unambiguous identification and differentiation from the native analyte.Minimizes the risk of false positives and ensures the correct compound is being quantified.

Studies on Environmental Fate and Transport Mechanisms of Related Compounds Using this compound as a Tracer

Understanding how fragrance compounds and similar semi-volatile organic compounds move and persist in the environment is crucial for assessing their ecological risk. cdc.gov this compound can be used as an isotopic tracer in controlled laboratory (microcosm) or field studies to investigate the environmental fate and transport of methyl 2-octynoate. nih.govresearchgate.net

In these studies, a known quantity of this compound is introduced into an environmental system, such as a soil column, a water/sediment system, or an atmospheric chamber. Over time, samples are collected from different parts of the system (e.g., water, soil, air, sediment) and analyzed. Because the deuterated compound can be clearly distinguished from any pre-existing native compound, researchers can precisely track its movement and degradation. This allows for the determination of key environmental parameters that govern the compound's behavior.

Table 2: Environmental Parameters Studied Using this compound as a Tracer

ParameterDefinitionInformation Gained from Tracer Studies
Biodegradation RateThe rate at which the compound is broken down by microorganisms in soil or water.Determines the persistence of the compound in the environment.
Sorption Coefficient (Koc)The tendency of a chemical to bind to organic matter in soil and sediment. cdc.govPredicts whether the compound will be mobile in groundwater or remain bound to soil particles.
Volatilization Rate (Henry's Law Constant)The tendency of a chemical to partition from water to air. cdc.govAssesses the likelihood of the compound contributing to air pollution.
Hydrolysis RateThe rate at which the compound reacts with water, breaking it down into other substances.Evaluates the stability of the compound in aquatic environments.

Development of Analytical Methods for Environmental Monitoring (using d5 as IS)

The development of robust and reliable analytical methods is a prerequisite for any effective environmental monitoring program. clu-in.orgepa.gov this compound is an indispensable tool in the development and validation of such methods for its non-deuterated counterpart. When creating a new method, researchers use the deuterated internal standard to optimize each step of the process, from sample collection and storage to extraction and final analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

During method validation, this compound is used to establish critical performance characteristics. For example, by spiking different environmental matrices (e.g., river water, sewage effluent, soil) with known concentrations of both the native analyte and the deuterated standard, analysts can determine the method's accuracy, precision, linearity, and limits of detection and quantitation. The internal standard helps demonstrate that the method is reliable across different sample types, which may have varying levels of interfering compounds. lcms.cz The use of a deuterated standard ensures that the developed method meets the stringent quality criteria required by regulatory bodies for environmental monitoring. env.go.jp

Table 3: Role of this compound in Analytical Method Development

Method Development StageSpecific Use of Deuterated Internal Standard (IS)
Sample Preparation OptimizationThe IS is used to evaluate the efficiency of extraction techniques like Solid Phase Extraction (SPE) or Dispersive Liquid-Liquid Microextraction (DLLME). nih.gov
Chromatography OptimizationEnsures the IS and the native analyte have nearly identical retention times, confirming similar chromatographic behavior. researchgate.net
Mass Spectrometry TuningUsed to establish distinct and sensitive mass transitions for both the analyte and the IS for selective detection.
Method ValidationKey for determining accuracy, precision, recovery, and matrix effects across different environmental samples. clearsynth.com
Routine Quality ControlIncluded in every sample analysis to monitor instrument performance and ensure ongoing data quality.

Polymer Science and Material Property Enhancement

While specific research on the direct incorporation of this compound into polymers is not widely documented, the principles of using deuterated compounds to enhance material properties are well-established in polymer and material science. rsc.org Deuteration, the strategic replacement of hydrogen (H) with its heavier isotope deuterium (D), can significantly alter the physical and chemical properties of organic molecules and the polymers made from them. scielo.org.mx

The primary reason for this is the difference in bond strength between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond. The C-D bond is stronger and has a lower vibrational frequency. rsc.orgsplendidlab.com This "kinetic isotope effect" means that C-D bonds are more resistant to being broken by chemical, thermal, or enzymatic processes. splendidlab.com

If a monomer like methyl 2-octynoate were used in polymerization, incorporating its deuterated form, this compound, could lead to a polymer with enhanced stability. This increased durability could translate to a longer operational lifetime for materials used in demanding applications, such as organic electronics (OLEDs) or specialty coatings, where degradation from environmental factors limits performance. scielo.org.mx Furthermore, deuteration can influence intermolecular interactions and lattice properties, potentially tuning the thermal, optical, and mechanical characteristics of the final material. rsc.org

Table 4: Comparison of C-H and C-D Bonds and Implications for Polymer Science

PropertyCarbon-Hydrogen (C-H) BondCarbon-Deuterium (C-D) BondPotential Implication for a Polymer
Bond StrengthWeakerStronger (by ~1.2 kcal/mol) splendidlab.comIncreased resistance to chemical and thermal degradation, leading to enhanced material longevity.
Vibrational FrequencyHigherLower rsc.orgReduced non-radiative decay in luminescent polymers, potentially increasing quantum efficiency in OLEDs. rsc.org
ReactivityMore reactiveLess reactive (Kinetic Isotope Effect)Slower rate of oxidation or other degradation pathways, improving the stability of the polymer matrix.
Neutron ScatteringIncoherent scatteringCoherent scattering scielo.org.mxAllows for detailed structural analysis of polymer chains and blends using neutron scattering techniques.

Q & A

Q. What are the optimal methods for synthesizing and characterizing Methyl 2-Octynoate-d5 with isotopic purity?

  • Methodological Answer : Synthesis typically involves deuteration of the precursor compound (e.g., via catalytic hydrogen-deuterium exchange or deuterated reagents). Isotopic purity (>98%) should be verified using nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H-NMR) and high-resolution mass spectrometry (HRMS). For NMR, compare the integration ratios of deuterated vs. non-deuterated proton signals. HRMS should confirm the molecular ion peak at m/z 159.15 (accounting for five deuterium atoms). Ensure compliance with reporting standards by documenting solvents, reaction conditions, and purification steps in the "Experimental" section, referencing prior synthetic protocols .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) is preferred due to the compound’s volatility. Use deuterated internal standards (e.g., Methyl 2-Octynoate-d10) to correct for matrix effects. For liquid matrices, liquid chromatography-tandem MS (LC-MS/MS) with a C18 column and methanol/water gradient elution is effective. Validate methods by spiking known concentrations into control matrices and calculating recovery rates (85–115% acceptable). Include calibration curves with R<sup>2</sup> >0.99 and limit of detection (LOD) ≤0.1 ng/mL .

Q. How can researchers ensure the stability of this compound during long-term storage?

  • Methodological Answer : Conduct stability studies under varying conditions (e.g., -80°C, 4°C, room temperature) over 6–12 months. Use LC-MS to monitor degradation products (e.g., hydrolysis to 2-octynoic acid). Store the compound in amber vials under inert gas (argon/nitrogen) to prevent oxidation. Include stability data in supplementary materials, specifying batch-specific variations .

Advanced Research Questions

Q. How should experimental designs incorporate this compound as a tracer in metabolic flux analysis?

  • Methodological Answer : Design dose-response studies to determine non-toxic, physiologically relevant concentrations (e.g., 0.1–10 µM). Use isotopomer spectral analysis (ISA) to track deuterium incorporation into metabolites. Control for isotopic dilution by measuring endogenous pools. Validate tracer efficacy via time-course experiments and statistical models (e.g., ANOVA for variance analysis). Reference prior flux studies to align with established protocols .

Q. What strategies resolve contradictions in NMR data when this compound is used as a solvent impurity marker?

  • Methodological Answer : If conflicting signals arise, perform 2D NMR (e.g., COSY, HSQC) to distinguish impurity peaks from target compound signals. Use deuterated solvents (e.g., CDCl3) to minimize interference. For quantitative discrepancies, cross-validate with orthogonal methods like Fourier-transform infrared spectroscopy (FTIR) or X-ray crystallography. Document all anomalies and corrective actions in the "Results and Discussion" section to enhance reproducibility .

Q. How can systematic reviews integrate heterogeneous data on this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Follow PRISMA guidelines to screen studies (e.g., PubMed, Scopus) using keywords like "deuterated alkynes" and "Sonogashira coupling." Extract data on reaction yields, catalysts (e.g., Pd/Cu), and solvent systems. Perform meta-regression to identify confounding variables (e.g., temperature, ligand choice). Use forest plots to visualize effect sizes and I<sup>2</sup> statistics to assess heterogeneity. Highlight methodological limitations (e.g., inconsistent deuteration levels) in the "Limitations" section .
    05 文献检索Literature search for meta-analysis
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Q. What computational tools validate the kinetic isotope effects (KIEs) observed in this compound-mediated reactions?

  • Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and compare <sup>1</sup>H vs. <sup>2</sup>H activation energies. Use software like Gaussian or ORCA to simulate KIEs. Validate models against experimental Arrhenius plots. Publish raw computational data (e.g., .log files) in repositories like Zenodo, adhering to FAIR principles .

Data Reporting and Reproducibility

Q. How should researchers document this compound’s synthetic and analytical protocols for replication?

  • Methodological Answer : Follow the "Experimental" guidelines from the Beilstein Journal of Organic Chemistry:
  • Describe synthetic steps (reagents, temperatures, times) in numbered paragraphs.
  • Report NMR chemical shifts (δ in ppm), multiplicity, and coupling constants (J in Hz).
  • Include HRMS spectra with ionization modes (e.g., ESI<sup>+</sup>).
  • Deposit raw spectra and chromatograms in supplementary materials with DOIs .

Q. What metadata standards ensure open-access compatibility for studies using this compound?

  • Methodological Answer : Use Dublin Core or DataCite schemas to tag datasets with:
  • Compound identifiers (CAS 111-12-6, InChIKey: ZYVXWCHTPDIVFP-UHFFFAOYSA-N).
  • Instrument parameters (e.g., GC column: DB-5MS, 30 m × 0.25 mm).
  • Repository links (e.g., PubChem, ChemSpider).
    Comply with institutional mandates for FAIR data sharing .

Conflict of Interest and Collaboration

Q. How can interdisciplinary teams harmonize conflicting interpretations of this compound’s environmental toxicity profiles?

  • Methodological Answer :
    Establish a consensus protocol via Delphi methods:

Circulate draft toxicity assays (e.g., Daphnia magna LC50 tests) to chemists, ecotoxicologists, and statisticians.

Iteratively revise methods based on feedback.

Use weighted kappa statistics to measure inter-rater agreement.
Publish collaborative workflows in platforms like Protocols.io to preempt disputes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.